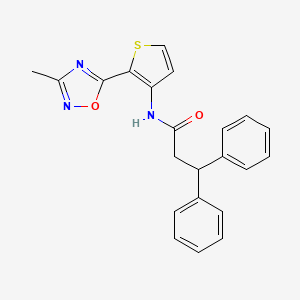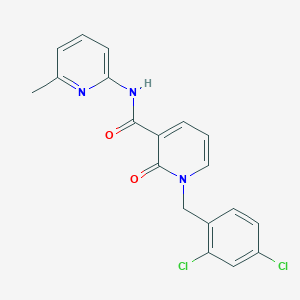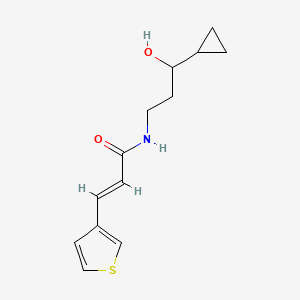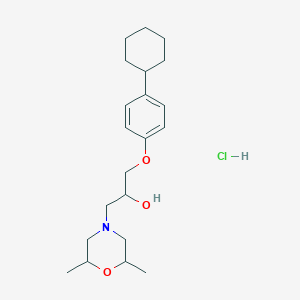
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3,3-diphenylpropanamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a thiophene ring, and an amide group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the thiophene ring, and the amide group. The oxadiazole ring is a five-membered ring containing three heteroatoms (two nitrogens and one oxygen), and the thiophene ring is a five-membered ring containing one sulfur atom .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring, for example, can participate in a variety of chemical reactions due to its low aromaticity and the presence of the weak O–N bond .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on derivatives of oxadiazole, including compounds structurally related to N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3,3-diphenylpropanamide, has shown promising results in anticancer studies. For instance, a study on substituted benzamides demonstrated significant anticancer activity against various cancer cell lines, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
Compounds featuring the 1,2,4-oxadiazole moiety have been explored for their antimicrobial and antifungal properties. Studies on derivatives have reported significant activity against a range of bacterial and fungal species. This includes the synthesis and evaluation of novel 1,2,4-oxadiazole derivatives with potent antimicrobial evaluation, showcasing the potential of these compounds in addressing resistant microbial strains (Desai et al., 2016).
Antidiabetic Activity
The exploration of 1,2,4-oxadiazole derivatives for antidiabetic properties has yielded compounds with promising α-amylase inhibitory activity. This suggests the potential of these molecules in the management of diabetes through the modulation of enzymatic activity involved in carbohydrate metabolism (Lalpara et al., 2021).
Nematocidal Activity
Research into the nematocidal activity of 1,2,4-oxadiazole derivatives has identified compounds with effective action against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease. This highlights the potential agricultural applications of such compounds in controlling nematode populations that threaten crops and forests (Liu et al., 2022).
Antioxidant Properties
The antioxidant capacity of 1,2,4-oxadiazole derivatives has been investigated, revealing compounds with significant free radical scavenging activity. This activity is crucial in preventing oxidative stress-related diseases, suggesting the therapeutic potential of these compounds in managing conditions linked to oxidative damage (Saoud et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-23-22(27-25-15)21-19(12-13-28-21)24-20(26)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJCSWOYJJEEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2657036.png)
![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)




![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)

![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)




